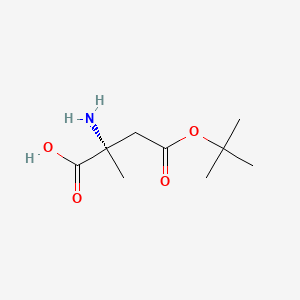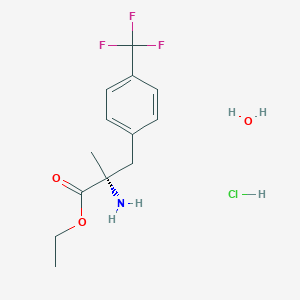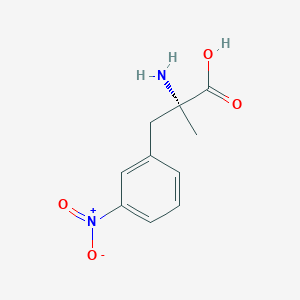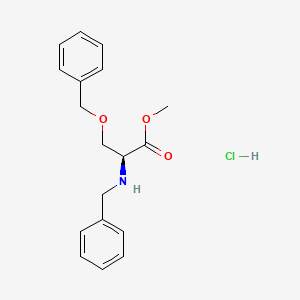
Bzl-Ser(Bzl)-Ome hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-L-serine benzyl ester hydrochloride is a chemical compound that is commonly used in peptide synthesis. It is a derivative of serine, an amino acid, and is often used as a protecting group in the synthesis of peptides and proteins. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-L-serine benzyl ester hydrochloride typically involves the protection of the hydroxyl group of serine with a benzyl group. This is followed by the esterification of the carboxyl group with another benzyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Protection of Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide. This forms benzyl-L-serine.
Esterification: The carboxyl group of benzyl-L-serine is then esterified by reacting it with benzyl alcohol in the presence of a catalyst such as hydrochloric acid. This forms benzyl-L-serine benzyl ester.
Formation of Hydrochloride Salt: The final product, benzyl-L-serine benzyl ester hydrochloride, is obtained by reacting benzyl-L-serine benzyl ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of benzyl-L-serine benzyl ester hydrochloride follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-L-serine benzyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl-L-serine and benzyl alcohol.
Deprotection: The benzyl protecting groups can be removed under mild hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Deprotection: Palladium on carbon and hydrogen gas.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Benzyl-L-serine and benzyl alcohol.
Deprotection: L-serine.
Substitution: Substituted serine derivatives.
Scientific Research Applications
Benzyl-L-serine benzyl ester hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective modification of peptides and proteins.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the synthesis of peptide-based drugs and as a precursor in the production of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl-L-serine benzyl ester hydrochloride involves its role as a protecting group in peptide synthesis. The benzyl groups protect the hydroxyl and carboxyl groups of serine, preventing unwanted side reactions during peptide bond formation. The protecting groups can be removed under mild conditions, allowing for the selective deprotection and modification of peptides.
Molecular Targets and Pathways
The primary molecular targets of benzyl-L-serine benzyl ester hydrochloride are the hydroxyl and carboxyl groups of serine. The compound interacts with these functional groups to form stable benzyl-protected derivatives, which can be selectively deprotected under specific conditions.
Comparison with Similar Compounds
Benzyl-L-serine benzyl ester hydrochloride is similar to other serine derivatives used in peptide synthesis, such as:
Benzyl-L-serine: Lacks the esterified carboxyl group.
Benzyl-L-serine methyl ester: Contains a methyl ester instead of a benzyl ester.
Benzyl-L-serine ethyl ester: Contains an ethyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of benzyl-L-serine benzyl ester hydrochloride lies in its dual benzyl protection, which provides enhanced stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection are crucial.
List of Similar Compounds
- Benzyl-L-serine
- Benzyl-L-serine methyl ester
- Benzyl-L-serine ethyl ester
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;/h2-11,17,19H,12-14H2,1H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNEJBKOMBVFO-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
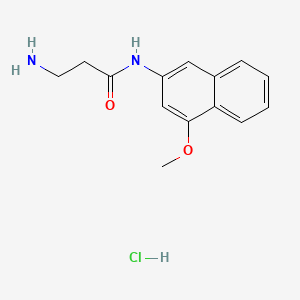
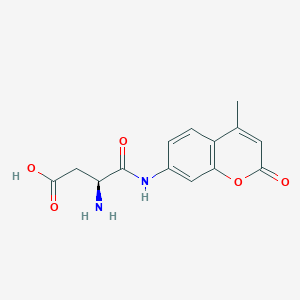
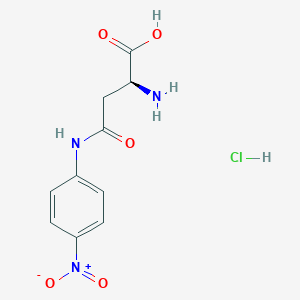
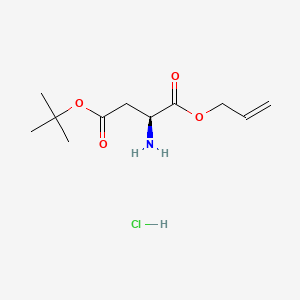
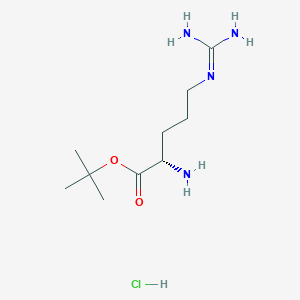
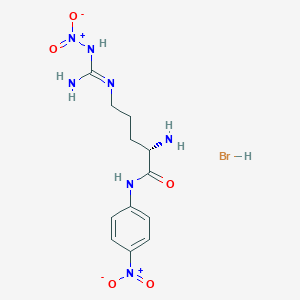
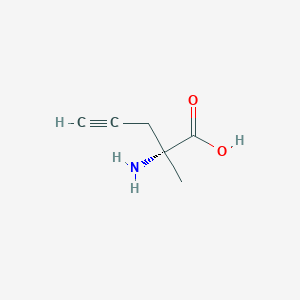
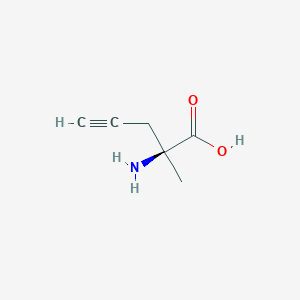
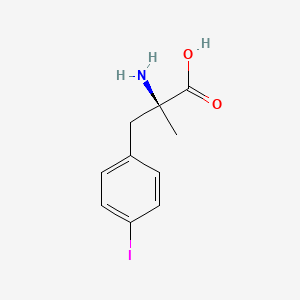
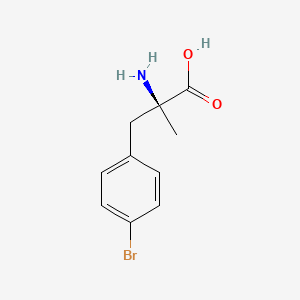
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
